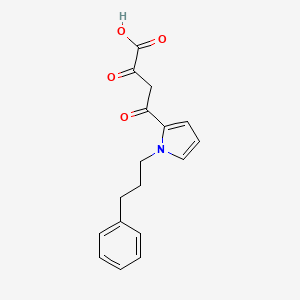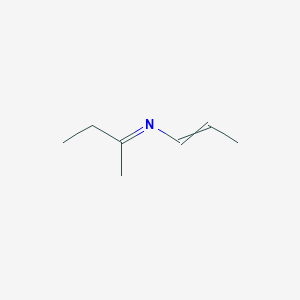
(2E)-N-(Prop-1-en-1-yl)butan-2-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-N-(Prop-1-en-1-yl)butan-2-imine: is an organic compound characterized by the presence of an imine group attached to a butane backbone The compound’s structure includes a double bond between the nitrogen and carbon atoms, which is denoted by the (2E) configuration
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(Prop-1-en-1-yl)butan-2-imine typically involves the condensation reaction between a primary amine and an aldehyde or ketone. One common method is the reaction between propanal and butan-2-amine under acidic or basic conditions to form the imine. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is typically carried out at room temperature, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods may also include advanced purification techniques such as chromatography to obtain high-purity imine.
化学反応の分析
Types of Reactions
(2E)-N-(Prop-1-en-1-yl)butan-2-imine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine can be reduced to form the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imine can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds under inert atmosphere conditions.
Major Products Formed
Oxidation: Oxime or nitrile derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted imines or amines depending on the nucleophile used.
科学的研究の応用
(2E)-N-(Prop-1-en-1-yl)butan-2-imine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials due to its reactive imine group.
作用機序
The mechanism of action of (2E)-N-(Prop-1-en-1-yl)butan-2-imine involves its interaction with molecular targets through the imine group. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The imine group can also participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
(2E)-N-(Prop-1-en-1-yl)butan-2-amine: Similar structure but with an amine group instead of an imine.
(2E)-N-(Prop-1-en-1-yl)butan-2-oxime: Contains an oxime group instead of an imine.
(2E)-N-(Prop-1-en-1-yl)butan-2-nitrile: Contains a nitrile group instead of an imine.
Uniqueness
(2E)-N-(Prop-1-en-1-yl)butan-2-imine is unique due to its imine group, which imparts distinct reactivity and chemical properties. The imine group allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis. Additionally, the compound’s ability to interact with biological macromolecules through covalent and non-covalent interactions makes it a promising candidate for various scientific applications.
特性
CAS番号 |
183864-48-4 |
|---|---|
分子式 |
C7H13N |
分子量 |
111.18 g/mol |
IUPAC名 |
N-prop-1-enylbutan-2-imine |
InChI |
InChI=1S/C7H13N/c1-4-6-8-7(3)5-2/h4,6H,5H2,1-3H3 |
InChIキー |
HAGWGWQUZPWZER-UHFFFAOYSA-N |
正規SMILES |
CCC(=NC=CC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![benzyl N-[(2S)-3-bromo-2-hydroxypropyl]carbamate](/img/structure/B14243425.png)
![4-[2-Ethyl-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14243427.png)
![1-[2-(Furan-2-yl)-2-oxoethyl]-L-proline](/img/structure/B14243429.png)
![2-(2-{3-[(Pyridin-3-yl)oxy]phenyl}-2H-tetrazol-5-yl)pyridine](/img/structure/B14243435.png)
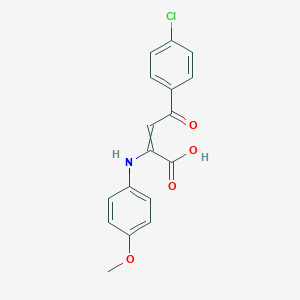
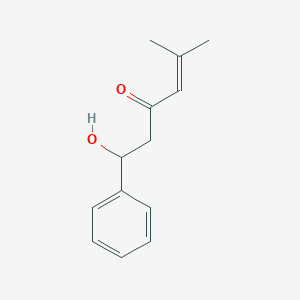
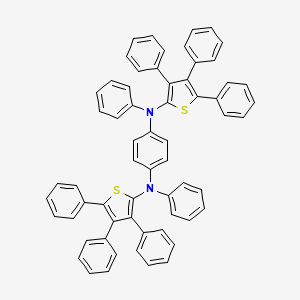


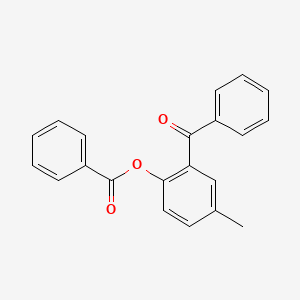
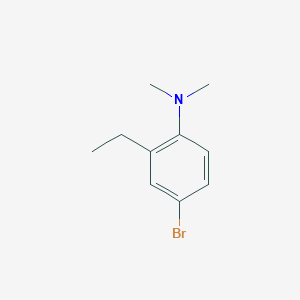
![1-(Pyrazin-2-yl)-N,N-bis[(pyrazin-2-yl)methyl]methanamine](/img/structure/B14243499.png)
![5-[(4-Chlorophenyl)ethynyl]-4-(morpholin-4-yl)pyrimidin-2-amine](/img/structure/B14243502.png)
